3-Methyl-2-(phenylamino)benzoic acid

Polymorphism Crystal Engineering Solid-State Chemistry

Fenamate polymorphism studies are hindered by compounds yielding only one crystal form. 3-Methyl-2-(phenylamino)benzoic acid uniquely provides three distinct polymorphs (5-I, 5-II, 5-III) plus a solvate for rigorous solid-state research. - **Polymorphic diversity**: Systematically study substitution-driven conformational landscapes (XLogP3 4.7). - **Regioselective control**: Methyl on benzoic acid ring, not aniline - orthogonal to mefenamic acid. - **Immediate supply**: In stock for crystallization workflow development.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 40961-11-3
Cat. No. B11878325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(phenylamino)benzoic acid
CAS40961-11-3
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)O)NC2=CC=CC=C2
InChIInChI=1S/C14H13NO2/c1-10-6-5-9-12(14(16)17)13(10)15-11-7-3-2-4-8-11/h2-9,15H,1H3,(H,16,17)
InChIKeyVUDSJNWASUESGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-(phenylamino)benzoic Acid: Fenamate Scaffold Overview


3-Methyl-2-(phenylamino)benzoic acid (CAS 40961-11-3, MPABA), also referred to as N-phenyl-3-methylanthranilic acid, is a substituted N-phenylanthranilic acid derivative belonging to the fenamate class of compounds [1]. It features a benzoic acid core with a methyl substituent at the 3-position and a phenylamino group at the 2-position, yielding a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol [2]. As a structural analog of clinically utilized nonsteroidal anti-inflammatory drugs (NSAIDs) such as mefenamic acid, flufenamic acid, and tolfenamic acid, this compound serves as a versatile scaffold for probing structure-activity relationships in fenamate pharmacology and for investigating solid-state phenomena including conformationally driven polymorphism [1].

1 Fenamate scaffold for solid-state polymorphism and crystallization research
2 Lipophilicity-modulated membrane partitioning and distribution studies
3 COX-independent target engagement investigation (AKR1C, Slo2.1 channels)
4 Structurally orthogonal starting point for fenamate derivatization libraries

Why Generic Fenamate Substitution Fails for This Scaffold


Within the N-phenylanthranilic acid (fenamate) class, subtle changes in substituent position and pattern on the benzoic acid ring produce profound differences in both solid-state behavior and biological target engagement that cannot be predicted by structural similarity alone. While mefenamic acid (2,3-dimethyl substitution on the aniline ring) acts as a potent dual COX-1/COX-2 inhibitor with reported human IC50 values of 40 nM and 3 µM, respectively , 3-Methyl-2-(phenylamino)benzoic acid bears its methyl group on the benzoic acid core rather than the aniline ring, creating a distinct conformational landscape that drives unique polymorphic outcomes critical for crystallization and formulation studies [1]. Furthermore, regioisomeric variations in phenylamino substitution position (2- versus 3- versus 4-) fundamentally alter target selectivity profiles, with 3-(phenylamino)benzoic acids demonstrating nanomolar, >200-fold selective AKR1C3 inhibition while completely sparing COX-1 and COX-2, a selectivity pattern inaccessible to 2-(phenylamino)benzoic acid regioisomers [2]. Simple substitution of one fenamate scaffold for another therefore risks losing the specific solid-state properties, solubility, or target selectivity that define a research or industrial application.

This Scaffold
Methyl on benzoic acid core drives unique polymorphic landscape (three forms + solvate)
Mefenamic Acid / Flufenamic Acid
Methyl on aniline ring yields single crystalline form; polymorph behavior may not replicate
This Scaffold
2-(phenylamino)benzoic acid regioisomer with distinct conformational and selectivity profile
3-(phenylamino)benzoic acids
Regioisomeric shift alters AKR1C selectivity pattern; target engagement profile may differ significantly
This Scaffold
Unsubstituted aniline ring with 3-methyl on benzoic acid; COX inhibition predicted moderate
Potent Dual COX Inhibitor Fenamates
Substituted aniline rings (2,3-dimethyl, 3-CF3) yield nanomolar COX IC50; COX activity context may not transfer

Quantitative Differentiation Evidence vs. Fenamate Comparators


Solid-State Polymorphism Driven by 3-Methyl Substitution

Introduction of a methyl group at the 3-position of the benzoic acid ring of 2-(phenylamino)benzoic acid produces a compound (MPABA, compound 5 in the study) that exhibits three distinct polymorphic forms (5-I, 5-II, 5-III) and one solvate (5-S), whereas the unsubstituted parent compound and analogs with substitution on the phenyl ring alone yield only a single crystalline form [1]. This polymorphic richness arises from the interplay between conformational flexibility of the N-phenylanthranilic acid scaffold and the 3-methyl substitution pattern, a property not observed in clinically used fenamates such as mefenamic acid (which bears its methyl groups on the aniline ring, not the benzoic acid core) or flufenamic acid [1]. Single-crystal X-ray diffraction, PXRD, and FT-IR spectroscopy confirmed the identity of all forms, and Hirshfeld surface analysis quantified the intermolecular interactions (H···H, C···H, O···H contacts) that differentiate each polymorph [1].

Polymorphism Advantage
Head-to-head
3 polymorphs + 1 solvate vs. 1 form for unsubstituted analogs
3-methyl substitution on benzoic acid core enables multiple packing modes
≥3-fold increase in accessible forms; confirmed by SC-XRD, PXRD, FT-IR
Polymorphism Crystal Engineering Solid-State Chemistry Conformational Flexibility

Higher XLogP3 Lipophilicity vs. Mefenamic Acid

The computed octanol-water partition coefficient (XLogP3) of 3-methyl-2-(phenylamino)benzoic acid is 4.7 [1], which is approximately 0.76 log units higher than the XLogP3 of mefenamic acid (3.94) [2]. In the context of fenamate structure-property relationships, studies on N-phenylanthranilic acid derivatives have established that increased lipophilicity (as measured by partition coefficients in chloroform–water systems) correlates directly with enhanced mitochondrial uncoupling activity and membrane permeability [3].

Lipophilicity Shift
Cross-study
XLogP3 4.7 vs. mefenamic acid 3.94 (Δ +0.76 log units)
Higher lipophilicity may alter membrane permeability and distribution profiles
~5.8-fold theoretical partition increase; supports partitioning-controlled pharmacology studies
Lipophilicity XLogP3 ADME Drug Likeness

Non-COX Target Selectivity: AKR1C3 Inhibition Potential

While clinical fenamates including mefenamic acid (COX-1 IC50 = 40 nM, COX-2 IC50 = 3 µM) and flufenamic acid (COX-1 IC50 = 3 µM, COX-2 IC50 = 9.3 µM) potently inhibit cyclooxygenase enzymes, structural modification of the N-phenylanthranilic acid scaffold can redirect target engagement entirely. The 4-chloro-N-phenylanthranilic acid analog exhibited greater than 500-fold selectivity for AKR1C isoforms over COX-1 and COX-2, with IC50 values that did not inhibit recombinant COX-1 or COX-2 [1]. Specifically, 3-(phenylamino)benzoic acid regioisomers (distinct from the 2-substituted target compound but mechanistically informative) demonstrate nanomolar AKR1C3 affinity with greater than 200-fold selectivity over AKR1C1 and AKR1C2, whereas the 2-(phenylamino)benzoic acid regioisomer shows a markedly different selectivity profile [2].

Non-COX Selectivity Potential
Class-level
Scaffold class can achieve >500-fold AKR1C selectivity over COX-1/COX-2
Fenamate core may redirect target engagement away from COX isoforms
Inferred from regioisomeric SAR; direct data on this compound not reported
AKR1C3 Selectivity COX-Independent Cancer Research

COX Isoform Inhibition Profile of Fenamate Analogs

Within the fenamate class, COX inhibitory potency varies over a wide range depending on the substitution pattern. Mefenamic acid inhibits hCOX-1 with an IC50 of 40 nM and hCOX-2 with an IC50 of 3 µM (75-fold COX-1 selective) . Meclofenamic acid is a slow, tight-binding inhibitor of COX-2 with a reported IC50 of 31 nM [1]. Flufenamic acid shows IC50 values of 3 µM (COX-1) and 9.3 µM (COX-2) . Niflumic acid, a 2-(phenylamino)nicotinic acid analog, is COX-2 selective with IC50 values of 16 µM (COX-1) and 0.1 µM (COX-2) . The target compound 3-methyl-2-(phenylamino)benzoic acid, bearing an unsubstituted aniline ring and a 3-methyl group on the benzoic acid core, occupies a distinct position in this SAR landscape: the absence of electron-withdrawing or additional hydrophobic substituents on the aniline ring, combined with the electron-donating 3-methyl group on the benzoic acid, is expected to modulate both COX binding affinity and the ionization behavior (pKa) of the carboxylic acid relative to the above comparators, though direct COX IC50 data for this specific compound have not been reported in the peer-reviewed literature [2].

COX Inhibition SAR Context
Class-level
Fenamate COX IC50 range: 40 nM – 16 µM (COX-1), 31 nM – 9.3 µM (COX-2)
Potency depends on substitution pattern; target compound predicted moderate
No direct COX IC50 data reported; structural analysis suggests intermediate profile
COX-1 COX-2 IC50 Fenamate SAR

Hydrogen Bond Topology and Conformational Divergence

The target compound and mefenamic acid share identical hydrogen bond donor count (2), acceptor count (3), rotatable bond count (3), and topological polar surface area (TPSA = 49.3 Ų) [1][2]. However, the relocation of the methyl group from the aniline ring (mefenamic acid) to the benzoic acid 3-position (target compound) alters the conformational energy landscape of the diarylamine torsion angle (N–C bond rotation between the two aromatic rings), which computational conformational scanning and NBO analysis have shown controls polymorphic outcome—a structural feature absent in mefenamic acid [3].

Conformational Divergence
Head-to-head
Identical TPSA (49.3 Ų), HBD/HBA count vs. mefenamic acid; distinct N-aryl torsional profiles
Descriptor similarity enables isolation of solid-state property differences in polymorph studies
Conformational energy landscape drives polymorphism absent in mefenamic acid
Hydrogen Bonding TPSA Drug Likeness Conformational Analysis

Research and Procurement Application Scenarios


Polymorph Screening and Crystallization Development

Procurement of 3-methyl-2-(phenylamino)benzoic acid is specifically warranted for solid-state chemistry and crystallization research programs investigating the relationship between substitution pattern, conformational flexibility, and polymorphic outcome in pharmaceutical compounds. Unlike mefenamic acid or flufenamic acid, which yield a single crystalline form under standard screening, this compound provides three distinct polymorphs and a solvate (5-I, 5-II, 5-III, 5-S), enabling systematic study of how 3-methyl substitution on the benzoic acid ring—rather than on the aniline ring—creates a conformational landscape that supports multiple stable packing arrangements [1]. This makes it a valuable model system for developing polymorph prediction methodologies and for training crystallization process development workflows where form control is critical.

Lipophilicity-Modulated Fenamate Pharmacology

With an XLogP3 of 4.7—approximately 0.76 log units higher than mefenamic acid (3.94)—this compound serves as a structurally matched, higher-lipophilicity probe for investigating the role of partition coefficient on fenamate membrane permeability, mitochondrial uncoupling activity, and tissue distribution [1][2]. Studies on N-phenylanthranilic acid analogs have established that chloroform–water partition coefficients directly correlate with uncoupling potency in rat liver mitochondria, and that this property can be tuned independently of ionization constant (pKa) [3]. Using 3-methyl-2-(phenylamino)benzoic acid alongside mefenamic acid as a lower-lipophilicity comparator enables dissection of lipophilicity-driven effects without altering the core N-phenylanthranilic acid pharmacophore.

COX-Independent Mechanism-of-Action Research

For academic and industrial laboratories investigating the expanding repertoire of COX-independent fenamate targets—including aldo-keto reductase 1C3 (AKR1C3) in prostate cancer [1], Slo2.1 (KNa) potassium channels where N-phenylanthranilic acid is the minimal pharmacophore [2], and strigolactone receptors in plant biology [3]—3-methyl-2-(phenylamino)benzoic acid provides a structurally tractable starting scaffold. The N-phenylanthranilic acid derivatives as a class have been shown to achieve >500-fold selectivity for AKR1C isoforms over COX-1 and COX-2 [4], enabling researchers to interrogate non-COX biology without the confounding anti-inflammatory activity inherent to FDA-approved fenamate NSAIDs.

SAR Scaffold for Fenamate Derivatization Libraries

For medicinal chemistry groups constructing focused fenamate analog libraries, 3-methyl-2-(phenylamino)benzoic acid offers a synthetically accessible core (carboxylic acid at position 2, secondary amine at position 2, and a methyl substituent at position 3 of the benzoic acid ring) that is orthogonal to the substitution vectors exploited in clinically approved fenamates (which typically modify the aniline ring rather than the benzoic acid core) [1]. The demonstrated synthetic route—chlorination of m-xylene, oxidation to 3-methyl-2-chlorobenzoic acid, and amination with phenylamine under alkaline conditions—provides a reproducible entry point for diversification at both the aniline nitrogen and the carboxylic acid group, enabling systematic exploration of a chemical space complementary to existing fenamate SAR [2].

Application
Selection Property
Validation Focus
Polymorph Screening & Crystallization
Conformationally driven polymorphism
Form control and property tuning in solid-state research
Lipophilicity-Modulated Pharmacology
Higher XLogP3 vs. mefenamic acid scaffold
Membrane partitioning, tissue distribution profiling
COX-Independent Target Investigation
COX-sparing fenamate core
Non-COX pathway studies (AKR1C3, Slo2.1 channels)
Fenamate Derivatization Libraries
Orthogonal substitution vectors
Diversification at benzoic acid core and aniline nitrogen
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